2-(1-Piperazinyl)pyrimidine-d8

LC-MS/MS Internal Standard Mass Shift

Quantitative bioanalysis of buspirone's active metabolite 1-PP requires an isotopic internal standard. Non-deuterated or lower-labeled analogs cause ion suppression and invalid recovery calculations. - **Mass shift:** +8 Da ensures zero interference from analyte isotopologues - **Specifications:** 98% atom D, ≥95% HPLC purity - **Application:** PK/PE studies, impurity testing (Buspirone EP Impurity A-d8), metabolic stability tracking - **Supply:** Verified isotopic enrichment meets FDA/ICH bioanalytical guidelines

Molecular Formula C8H12N4
Molecular Weight 172.26 g/mol
CAS No. 1309283-31-5
Cat. No. B587364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Piperazinyl)pyrimidine-d8
CAS1309283-31-5
Synonyms1-(2-Pyrimidinyl)piperazine-d8;  2-Piperazinopyrimidine-d8;  4-(2-Pyrimidinyl)piperazine-d8;  CM 56324H-d8;  MJ 13653-d8;  N-2-Pyrimidinylpiperazine-d8;  PmP-d8;  1-PP-d8; 
Molecular FormulaC8H12N4
Molecular Weight172.26 g/mol
Structural Identifiers
InChIInChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2/i4D2,5D2,6D2,7D2
InChIKeyMRBFGEHILMYPTF-DUSUNJSHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Piperazinyl)pyrimidine-d8 Deuterated Internal Standard


2-(1-Piperazinyl)pyrimidine-d8 (CAS 1309283-31-5), also known as 1-(2-pyrimidinyl)piperazine-d8 or 1-PP-d8, is a deuterium-labeled analog of 2-(1-piperazinyl)pyrimidine, featuring eight deuterium atoms incorporated into the piperazine ring. The compound has a molecular formula of C8H4D8N4 and a molecular weight of 172.26 g/mol . It is primarily utilized as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of the non-deuterated parent compound, which serves as the major active metabolite of the anxiolytic drugs buspirone and tandospirone [1]. As a reference standard, it is also employed in analytical method development and validation under the designation Buspirone EP Impurity A-d8 .

Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of 1-(2-pyrimidinyl)piperazine (1-PP)
Designated as Buspirone EP Impurity A-d8; suitable for pharmaceutical impurity profiling method development
Deuterium-labeled (d8) on the piperazine ring; supports bioanalytical method validation and research PK studies

2-(1-Piperazinyl)pyrimidine-d8: Substitution Limitations


Direct substitution of 2-(1-Piperazinyl)pyrimidine-d8 with its non-deuterated counterpart (CAS 20980-22-7) or alternative isotopically labeled variants (e.g., d4-1-PP) in quantitative LC-MS/MS workflows is scientifically invalid. The fundamental requirement for an internal standard is near-identical physicochemical behavior to the analyte, which is only achieved when the isotopic label causes a mass shift sufficient for MS discrimination without altering chromatographic retention [1]. The non-deuterated compound lacks the requisite mass shift (+8 Da) for independent quantitation, leading to ion suppression, matrix effect artifacts, and inaccurate recovery calculations. Lower deuterium incorporation (e.g., d4) yields a smaller mass shift, increasing the risk of isotopic interference from the natural M+4 isotopologue of the analyte. Furthermore, products lacking verified isotopic enrichment (98% atom D) and chromatographic purity (≥95% by HPLC) introduce variability that undermines method validation per ICH and FDA bioanalytical guidelines . The evidence below substantiates the specific, quantifiable performance advantages of the fully deuterated (d8) form in rigorous analytical applications.

! Non-deuterated 2-(1-piperazinyl)pyrimidine lacks the mass shift required for independent MS quantitation; co-detection with the analyte may compromise accuracy.
! Lower-deuteration variants (e.g., d4) provide reduced mass separation and may be subject to isotopic interference from the natural M+4 isotopologue of the unlabeled analyte.
! Non-isotopic internal standards (e.g., 1-phenylpiperazine) may exhibit differential extraction recovery and ionization behavior, limiting reliable matrix-effect correction.

2-(1-Piperazinyl)pyrimidine-d8 Performance Comparison


Deuterium-Induced Mass Shift

2-(1-Piperazinyl)pyrimidine-d8 exhibits a molecular weight of 172.26 g/mol, representing a mass increase of +8.05 Da relative to the non-deuterated 2-(1-piperazinyl)pyrimidine (164.21 g/mol) due to the replacement of eight hydrogen atoms with deuterium [1]. This mass difference is essential for MS/MS detection, enabling the internal standard to be monitored via a distinct precursor-to-product ion transition that does not overlap with the analyte's isotope envelope. By contrast, a d4-labeled analog would provide only a +4 Da shift, which may still be subject to interference from the natural M+4 isotopologue of the unlabeled analyte [2].

Mass Shift
Cross-study comparable
+8.05 Da vs. unlabeled
172.26 g/mol (C8H4D8N4)
Supports interference-free MS/MS detection with robust mass-shift margin
Exceeds the +3 Da minimum; reported for bioanalytical method context
LC-MS/MS Internal Standard Mass Shift

Isotopic Enrichment and Chemical Purity

Commercially sourced 2-(1-piperazinyl)pyrimidine-d8 (dihydrochloride salt) is specified with ≥98% atom D enrichment and ≥95% purity by HPLC . This level of isotopic enrichment ensures that the internal standard signal is not compromised by residual unlabeled material, which would otherwise contribute to the analyte channel and cause calibration bias. Lower enrichment (e.g., <98% atom D) or unspecified purity in generic deuterated standards introduces a source of systematic error that is unacceptable for validated bioanalytical methods .

Isotopic Enrichment
Data to verify
≥98% atom D; ≥95% HPLC
Dihydrochloride salt specification
Enrichment specification supports calibration accuracy
Independent verification of lot-specific enrichment advised
Isotopic Purity HPLC Method Validation

Co-Elution and Matrix Effect Correction

The deuterium-labeled analog exhibits virtually identical reversed-phase chromatographic retention to the unlabeled analyte, ensuring that both compounds experience equivalent matrix effects and ionization suppression/enhancement during LC-MS/MS analysis . This co-elution property is fundamental to the use of stable isotope-labeled internal standards (SIL-IS) for correcting analyte recovery and instrument variability. In contrast, a structurally related but non-isotopic internal standard (e.g., 1-phenylpiperazine) may exhibit differential extraction recovery (89% for 1-PP vs. variable for analog) and distinct ionization behavior, leading to inaccurate quantification [1].

Co-Elution Behavior
Class-level
Near-identical retention vs. unlabeled analyte
Non-isotopic ISTD: differential recovery reported
Co-elution supports matrix-effect correction in LC-MS/MS
Lot-specific retention behavior may require verification
Matrix Effect Ion Suppression Recovery

Regulatory Reference Standard Designation

2-(1-Piperazinyl)pyrimidine-d8 is explicitly designated as Buspirone EP Impurity A-d8 and is offered as a fully characterized reference standard compliant with regulatory guidelines for analytical method development and validation [1]. This regulatory classification distinguishes it from general research-grade deuterated compounds, which may lack the certificate of analysis (CoA) and stability data required for GMP/GLP environments. The use of a pharmacopeial-grade impurity standard ensures traceability and acceptance by regulatory bodies during drug substance and drug product release testing .

Regulatory Designation
Supporting evidence
Buspirone EP Impurity A-d8
Pharmacopeial reference standard context
Regulatory designation supports method validation documentation
Verify lot-specific CoA for current pharmacopeial status
Pharmaceutical Analysis Impurity Profiling Regulatory

2-(1-Piperazinyl)pyrimidine-d8 Key Applications


1-PP Quantification in Plasma

The d8-labeled compound is added to plasma samples as an internal standard prior to extraction, enabling accurate quantification of the active metabolite 1-(2-pyrimidinyl)piperazine (1-PP). The +8 Da mass shift ensures interference-free detection and compensates for matrix effects and extraction variability, supporting pharmacokinetic and bioequivalence studies [1].

Impurity Profiling Method Validation

As Buspirone EP Impurity A-d8, this compound serves as a reference standard for developing and validating HPLC/LC-MS methods to monitor and quantify the 1-PP impurity in buspirone drug substance and finished products, in accordance with ICH Q3A/Q3B guidelines .

Piperazine Metabolism Studies

The deuterium label allows researchers to track metabolic stability and biotransformation pathways of piperazine-based pharmacophores in vitro (e.g., liver microsomes) and in vivo, distinguishing parent compound from metabolites via mass shift, which is critical for identifying metabolic soft spots and guiding medicinal chemistry optimization .

Forensic and Doping Control Analysis

In forensic and anti-doping laboratories, the deuterated internal standard is used to achieve high-confidence identification and quantification of 1-PP in urine or other biological specimens, meeting the stringent criteria for confirmatory analysis by LC-MS/MS (e.g., WADA technical documents) .

Application
Selection Property
Validation Focus
1-PP bioanalysis in research matrices
Co-elution and +8 Da mass shift
Matrix-effect correction and extraction recovery
Pharmaceutical impurity profiling
EP reference standard designation
Method validation documentation context
Piperazine metabolism research
Deuterium label for mass differentiation
Metabolic pathway tracking and differentiation
Forensic confirmatory analysis
High-confidence MS/MS identification
Confirmatory criteria review context

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